![molecular formula C17H22N2O B2861946 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide CAS No. 1396880-73-1](/img/structure/B2861946.png)
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide
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Overview
Description
“N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide” is a complex organic compound. It contains a benzyl group, a methylamino group, a but-2-yn-1-yl group, and a cyclobutanecarboxamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and material science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, methylamino, but-2-yn-1-yl, and cyclobutanecarboxamide groups would contribute to its overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Cyclobutane Derivatives in Peptide Synthesis
Cyclobutane-containing compounds, such as those derived from peptide dendrimers, have been synthesized and studied for their unique properties and potential applications in materials science and biomedicine. The synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers through a convergent approach highlights the versatility of cyclobutane derivatives in constructing complex molecular architectures (Gutiérrez-Abad, Illa, & Ortuño, 2010). These dendrimers could serve as scaffolds for developing new biomaterials with tailored properties.
Synthetic Cannabinoids and Research Chemicals
While focusing on non-drug-related applications, it's important to note that cyclobutane cores have been identified in the structure of some synthetic cannabinoids, emphasizing the structural diversity and potential of cyclobutane derivatives in synthetic chemistry for creating compounds with significant binding affinities to specific receptors (McLaughlin et al., 2016). This aspect, although related to controlled substances, underscores the chemical flexibility and utility of cyclobutane derivatives in designing molecules with targeted properties.
Cyclobutane in Stereocontrolled Synthesis
The stereodivergent synthesis of bis(cyclobutane) β-dipeptides showcases the use of cyclobutane derivatives in creating stereochemically complex molecules (Izquierdo et al., 2002). These compounds can be of interest in developing peptidomimetics and other molecules with potential biological activity, highlighting the role of cyclobutane derivatives in facilitating the synthesis of structurally and stereochemically challenging molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its structure and the system in which it is used. For example, if used as a drug, its mechanism of action would depend on how it interacts with biological targets.
Safety and Hazards
properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-19(14-15-8-3-2-4-9-15)13-6-5-12-18-17(20)16-10-7-11-16/h2-4,8-9,16H,7,10-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCCZAAIOAAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1CCC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide |
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